molecular formula C8H6F2O2 B130253 3,4-Difluoro-2-methylbenzoic acid CAS No. 157652-31-8

3,4-Difluoro-2-methylbenzoic acid

Cat. No. B130253
M. Wt: 172.13 g/mol
InChI Key: AGUUCAUQWFAFPR-UHFFFAOYSA-N
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Description

The compound of interest, 3,4-Difluoro-2-methylbenzoic acid, is a halogenated aromatic carboxylic acid derivative. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs and substituents have been synthesized and characterized. These related compounds provide insight into the potential reactivity and properties of 3,4-Difluoro-2-methylbenzoic acid.

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves multi-step reactions, starting from substituted benzoic acids or their derivatives. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a series of reactions including halogenation . Similarly, 3,4-Difluoro-2-methylbenzoic acid could be synthesized from a suitably substituted methylbenzoate, followed by fluorination at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms and a carboxylic acid group attached to a benzene ring. The presence of halogens can induce electron-withdrawing effects, influencing the electronic structure of the molecule. For example, in the case of 3,4-di-t-butylbenzoic acid, X-ray diffraction revealed the benzene ring experiences out-of-plane distortion, which could also be expected in halogenated derivatives .

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions, primarily due to the reactivity of the carboxylic acid group and the presence of halogens. These compounds can form supramolecular assemblies through hydrogen bonding, as seen with 3,5-dihydroxybenzoic acid and its derivatives . The carboxylic acid group can also form dimers through O—H...O hydrogen bonds, as observed in the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid . Such reactivity could be anticipated for 3,4-Difluoro-2-methylbenzoic acid in forming hydrogen-bonded networks.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the substituents on the aromatic ring. The introduction of fluorine atoms can increase the acidity of the carboxylic acid group due to their electronegative nature. For example, the crystal structure of 2,3,4,5-tetrafluorobenzoic acid shows intermolecular hydrogen bonding, which can affect the compound's melting point and solubility . The presence of methyl groups, as in the case of 3,4-Difluoro-2-methylbenzoic acid, can add steric bulk, potentially affecting the compound's reactivity and physical state.

Scientific Research Applications

Ionization and Conductance Studies

Research on various fluorobenzoic acids, including difluorobenzoic acid derivatives, has revealed insights into their ionization and conductance properties. Studies like those conducted by Strong, Waes, and Doolittle (1982) on the ionization of fluorobenzoic acids in aqueous solutions demonstrate the increased acidity of these acids compared to their parent compounds and explore changes in enthalpy and entropy during ionization (Strong et al., 1982).

Solubility in Supercritical Carbon Dioxide

The solubility of fluoromethylbenzoic acids in supercritical carbon dioxide has been measured, offering insights into solubility enhancements due to fluorination. This research, including the work of Higashi et al. (2005), is particularly relevant for understanding the behavior of difluorobenzoic acid compounds under varying conditions (Higashi et al., 2005).

Crystal Structure and Properties

Investigations into compounds with methylbenzoic acid, like the studies by Chen Xiang (2011), provide insights into the crystal structures and properties of similar compounds, potentially applicable to 3,4-difluoro-2-methylbenzoic acid (Chen Xiang, 2011).

Thermodynamics of Ionization

Further research on the thermodynamics of the ionization of difluorobenzoic acids, like the work of Strong, Brummel, and Lindower (1987), delves into the standard state changes in enthalpy, entropy, and heat capacity for these acids (Strong et al., 1987).

Photocatalytic Reactions

Studies on photocatalytic reactions involving methylbenzoic acids, such as the research by Wang et al. (2000), can provide a framework for understanding similar reactions in difluoromethylbenzoic acid derivatives (Wang et al., 2000).

Safety And Hazards

3,4-Difluoro-2-methylbenzoic acid is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,4-difluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUUCAUQWFAFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478307
Record name 3,4-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-methylbenzoic acid

CAS RN

157652-31-8
Record name 3,4-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157652-31-8
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Synthesis routes and methods

Procedure details

The acid was synthesised as reported in US 2005/0054733A1 and described below 1-bromo-3,4-difluoro-2-methylbenzene (I67) (8.07 g, 39.0 mmol) was cooled to 0° C. in tetrahydrofuran (THF) (40 mL). Isopropylmagnesium chloride (29.2 mL, 58.5 mmol) was added dropwise and the solution stirred at room temperature overnight. The solution was cooled to 0° C. and gassed slowly with Carbon dioxide (excess) for 1 hour. The cooling was removed and gassing continues for 4 hours before allowing the solution to stand at room temperature overnight. Water (10 ml) was added and the solvents removed in vacuo. The residue was partitioned between ethyl acetate (50 mL) and 2N Hydrochloric acid (25 mL). The aqueous phase was extracted with ethyl acetate (5×50 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo to a crude solid that was recrystalised from cyclohexane to afford product in 4.68 g.
Quantity
8.07 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Zhou, Z Wang, J Kou, S Wu, J Zhang… - … Process Research & …, 2019 - ACS Publications
A novel six-step synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (1) is described. Starting with 3,4-difloro-2-methylbenzoic acid and using diphenyl disulfide as an ideal …
Number of citations: 9 pubs.acs.org
J Wang, M Ru, Z Meng, Z Xu - E3S Web of Conferences, 2023 - e3s-conferences.org
Baloxavir marboxil is a novel anti-influenza drug with a unique mechanism of action that can effectively treat both type A and type B influenza. Key intermediate compound 7,8-difluoro-6,…
Number of citations: 2 www.e3s-conferences.org
S Naganathan, DL Andersen… - … Process Research & …, 2015 - ACS Publications
The benzoxazepine core is present in several kinase inhibitors, including the mTOR inhibitor 1. The process development for a scalable synthesis of 7-bromobenzoxazepine and the …
Number of citations: 20 pubs.acs.org

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